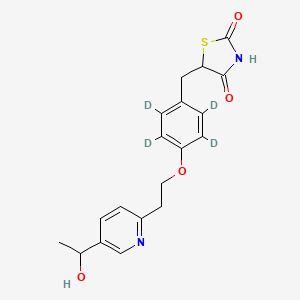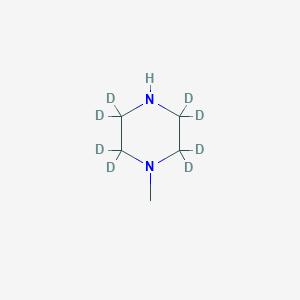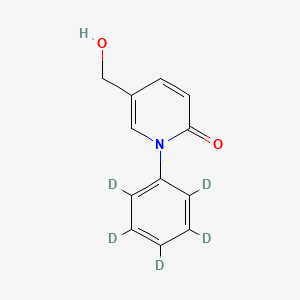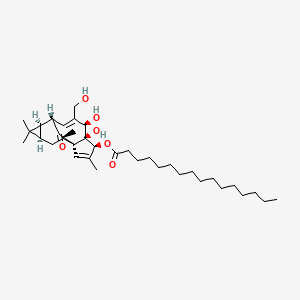
Ingenol 3-Palmitat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingenol 3-palmitate is an ingenane diterpenoid, a natural product that could be isolated from the roots of Euphorbia ebracteolata . It is a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . It is also extracted from the latex of Euphorbia serrata and displays cocarcinogenic and irritant activity on mouse ear and mice back skin .
Synthesis Analysis
The development of a concise synthesis of Ingenol, which Ingenol 3-palmitate is derived from, has been reported . The synthesis involves a 7-step cyclase phase to transform (+)-3-carene into a suitable tigliane-type core. A variety of competitive pinacol rearrangements and cyclization reactions were overcome to develop a 7-step oxidase phase producing Ingenol .Molecular Structure Analysis
Ingenol 3-palmitate has a molecular formula of C36H58O6 . The bond angles of these carbons are significantly larger than the tetrahedral value . The InChI and SMILES notations provide a textual representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Verbesserung der CAR T-Zell-Funktion
Ingenol 3-Palmitat, auch bekannt als Ingenol-3-Angelat (I3A), wurde nachweislich die Funktion von CAR T-Zellen verbessert. Es wurde in einem High-Content-Screening von von der FDA zugelassenen Medikamenten identifiziert, das darauf ausgerichtet war, die Funktion von CAR T-Zellen zu verbessern {svg_1}. Es wurde festgestellt, dass I3A die Expression von B7-H3 auf der Oberfläche von LM7-Osteosarkomzellen um bis zu 100% erhöht {svg_2}. Diese erhöhte B7-H3-Expression verbesserte die Funktion von B7-H3-CAR T-Zellen in Zytokinproduktions- und Zytotoxizitätsassays {svg_3}.
Hochregulierung von B7-H3 auf der Oberfläche der Zielzelle
Es wurde gezeigt, dass I3A B7-H3 auf der Oberfläche der Zielzelle über die Aktivierung von PKCα hochreguliert {svg_4}. Diese Hochregulierung der B7-H3-Expression auf der Oberfläche von Krebszellen könnte die Wirksamkeit von CAR T-Zelltherapien möglicherweise verbessern {svg_5}.
Zytotoxizität gegen A549-Zellen
This compound hat eine signifikante Zytotoxizität gegen A549-Zellen gezeigt {svg_6}. A549 ist eine menschliche Lungenkarzinomzellinie, und die zytotoxischen Wirkungen von this compound deuten auf mögliche Anwendungen bei der Behandlung von Lungenkrebs hin {svg_7}.
Modulation der Zelloberflächenprotein-Expression
Die Fähigkeit von I3A, die Expression von Zelloberflächenproteinen zu modulieren, wurde in der Forschung nachgewiesen {svg_8}. Diese Fähigkeit könnte in einer Vielzahl von grundlegenden und translationalen Forschungsanwendungen genutzt werden, bei denen Medikamente benötigt werden, um die Expression von Zelloberflächenproteinen zu modulieren {svg_9}.
Potenzielle Antikrebsaktivität
Diterpenoide, darunter this compound, stehen im Mittelpunkt der Entdeckung von Naturstoffmedikamenten aufgrund ihrer großen strukturellen Vielfalt und ausgeprägten biologischen Aktivitäten {svg_10}. Die Antikrebsaktivität dieser Verbindungen ist von besonderem Interesse {svg_11}.
Anwendung in kombinierten Medikamenten plus CAR T-Zelltherapien
Die Fähigkeit von I3A, die Funktion von CAR T-Zellen zu verbessern und die B7-H3-Expression auf der Oberfläche von Krebszellen hochzuregulieren, deutet auf seine mögliche Anwendung in kombinierten Medikamenten plus CAR T-Zelltherapien hin {svg_12}. Solche Therapien könnten potenziell höhere Heilungsraten für Patienten mit schwer zu behandelnden soliden Tumoren erzielen {svg_13}.
Wirkmechanismus
Target of Action
Ingenol 3-palmitate, also known as ingenol mebutate, is a selective small molecule activator of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . It has a dual mechanism of action comprising of a rapid induction of necrosis that specifically targets dysplastic cells, as well as neutrophil-mediated immunostimulatory effects .
Biochemical Pathways
Ingenol 3-palmitate has been shown to bind and activate Protein Kinase C (PKC), which plays a role in several biochemical pathways . The activation of PKC can lead to various downstream effects, including the induction of apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations . Hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .
Result of Action
Ingenol 3-palmitate has been found to exhibit significant cytotoxicity against certain cancer cell lines . It is also a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . The compound’s action results in cell death in actinic keratosis, although the exact pharmacodynamics are unknown .
Action Environment
The action, efficacy, and stability of ingenol 3-palmitate can be influenced by various environmental factors. It is worth noting that ingenol 3-palmitate is derived from the sap of the Euphorbia peplus plant , suggesting that its production and availability may be influenced by environmental conditions affecting this plant.
Biochemische Analyse
Biochemical Properties
Ingenol 3-palmitate interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit HIV-1 with an IC50 value of 4.1 nM . This suggests that Ingenol 3-palmitate may interact with enzymes and proteins involved in the HIV-1 replication cycle.
Cellular Effects
Ingenol 3-palmitate has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to exhibit cytotoxicity against the A549 cancer cell line . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Ingenol 3-palmitate is involved in several metabolic pathways. A study has shown that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ingenol 3-palmitate involves the conversion of ingenol to ingenol 3-palmitate through a series of reactions.", "Starting Materials": [ "Ingenol", "Palmitic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (CH3OH)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Ingenol is reacted with palmitic acid in the presence of DCC and DMAP in DMF to form ingenol 3-palmitate.", "The reaction mixture is then washed with water and extracted with chloroform.", "The chloroform extract is then washed with water and dried over anhydrous sodium sulfate.", "The chloroform is then evaporated under reduced pressure to obtain a crude product.", "The crude product is then purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is then dried under reduced pressure to obtain Ingenol 3-palmitate." ] } | |
CAS-Nummer |
52557-26-3 |
Molekularformel |
C36H58O6 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31-,33+,35+,36+/m1/s1 |
InChI-Schlüssel |
DOSPRDHNGNPKKJ-IYPSJCSWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


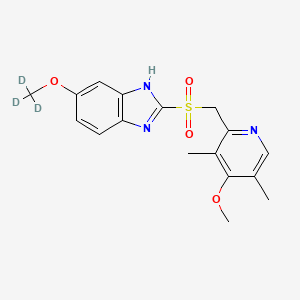



![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
